Methyl 2-(3-chlorophenyl)sulfonylacetate
Description
Methyl 2-(3-chlorophenyl)sulfonylacetate is an organosulfur compound characterized by a sulfonyl group (-SO₂-) attached to a 3-chlorophenyl ring and an acetate ester moiety. For example, methyl 2-phenylacetate reacts with chlorosulfonic acid to form intermediates like 2-(3-chlorosulfonylphenyl)acetate, a process described in the synthesis of related sulfonamide derivatives . The 3-chlorophenyl group likely enhances electrophilic substitution reactivity and influences the compound’s physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGWLTXNSCYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265675 | |
| Record name | Methyl 2-[(3-chlorophenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78066-30-5 | |
| Record name | Methyl 2-[(3-chlorophenyl)sulfonyl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78066-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(3-chlorophenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
3-Chloroaniline undergoes diazotization in acetic acid with sodium nitrite (NaNO₂) and concentrated hydrochloric acid at −5°C to 0°C. The resulting diazonium salt is treated with sulfur dioxide (SO₂) in the presence of copper(II) chloride (CuCl₂), facilitating sulfonating chlorination at 10–25°C. The intermediate 3-chlorobenzenesulfonyl chloride is isolated and reacted with methyl glycolate under basic conditions (e.g., triethylamine) to yield the target compound.
Key Steps :
Optimization :
-
Yields exceed 70% when SO₂ is introduced gradually over 3 hours.
-
Catalyst loading (CuCl₂ at 1–2 mol%) minimizes byproducts like disulfones.
Nucleophilic Substitution with Sodium Sulfinate
This method employs sodium 3-chlorobenzenesulfinate and methyl chloroacetate, adapted from diazo transfer techniques in RSC methodologies.
Synthesis of Sodium 3-Chlorobenzenesulfinate
3-Chlorobenzenesulfonyl chloride is reduced using sodium sulfite (Na₂SO₃) in aqueous ethanol at 60°C:
Alkylation of Methyl Chloroacetate
The sulfinate reacts with methyl chloroacetate in dimethylformamide (DMF) at 80°C for 6 hours:
Advantages :
Oxidation of Thioether Precursors
Thioether oxidation offers a redox-efficient pathway. 3-Chlorophenylthioacetic acid is synthesized via Michael addition, then oxidized to the sulfone.
Thioether Synthesis
3-Chlorothiophenol reacts with methyl acrylate in methanol under basic conditions:
Oxidation to Sulfone
Hydrogen peroxide (H₂O₂, 30%) in acetic acid oxidizes the thioether at 50°C:
Yield : 65–70% after recrystallization from ethyl acetate.
Comparative Analysis of Methods
Industrial-Scale Considerations
The diazotization-sulfonylation route is preferred for large-scale production due to cost-effectiveness of aniline derivatives. Critical parameters include:
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Temperature Control : Maintaining −5°C during diazotization prevents decomposition.
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Catalyst Recycling : CuCl₂ can be recovered via aqueous extraction, reducing waste.
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Purification : Flash chromatography (hexanes/EtOAc, 3:1) achieves >98% purity.
Emerging Methodologies
Recent advances focus on photocatalytic sulfonation and flow chemistry to enhance safety and efficiency. For example, visible-light-mediated sulfonyl chloride synthesis could replace traditional SO₂ methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)sulfonylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the sulfonyl group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Sulfonamides or sulfonate esters.
Reduction: Sulfonyl alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)sulfonylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting sulfonyl-containing functional groups.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)sulfonylacetate involves its reactivity towards nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₉H₉ClO₅S | 264.68 (estimated) | ~2.1 | Sulfonyl, ester |
| Methyl 2-(4-chloro-2-nitrophenyl)sulfonylacetate | C₉H₈ClNO₆S | 293.68 | 2.80 | Sulfonyl, nitro, ester |
| (5-Phenyl-oxadiazolyl)methyl 2-(4-Cl-phenyl)sulfanylacetate | C₁₇H₁₃ClN₂O₃S | 376.82 | 3.50 | Sulfanyl, oxadiazole, ester |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.36 | 1.98 | Sulfonylurea, triazine |
*Estimated values based on structural analogs.
Biological Activity
Methyl 2-(3-chlorophenyl)sulfonylacetate is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10ClO4S
- Molecular Weight : 250.69 g/mol
- CAS Number : 2733544
The presence of the sulfonyl group contributes to the compound's reactivity and biological properties.
The biological activity of this compound can be attributed to its role as an inhibitor of certain enzymes, particularly those involved in lipid metabolism and inflammatory pathways.
Inhibition of Monoacylglycerol Lipase (MAGL)
Recent studies have highlighted its potential as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial in the hydrolysis of endocannabinoids. MAGL is implicated in various physiological processes, including pain modulation and inflammation:
- Inhibition Potency : The compound exhibits an inhibitory concentration (IC50) in the low micromolar range, indicating significant potency against MAGL activity .
- Biological Implications : By inhibiting MAGL, this compound may enhance endocannabinoid levels, potentially leading to analgesic effects and reduced inflammation .
Antinociceptive Effects
In preclinical models, this compound has demonstrated antinociceptive properties. For instance:
- Model : In a neuropathic pain model, administration of the compound resulted in significant pain relief without central nervous system side effects .
- Mechanism : This effect is likely mediated through increased levels of endocannabinoids due to MAGL inhibition.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects:
- Experimental Evidence : In models of acute liver injury, treatment with this compound reduced markers of inflammation significantly compared to controls .
- Potential Applications : These findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | MAGL Inhibition | Identified as a potent MAGL inhibitor with IC50 = 630 nM. |
| Study B | Pain Models | Demonstrated significant reduction in neuropathic pain without CNS side effects. |
| Study C | Inflammation | Showed reduced inflammatory markers in acute liver injury models. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-(3-chlorophenyl)sulfonylacetate, and how do reaction parameters affect yield?
- Answer: A validated route involves condensation of 3-chlorophenylsulfonyl chloride with methyl acetoacetate in o-xylene using p-toluenesulfonic acid as a catalyst under reflux for 2 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and anhydrous conditions to prevent hydrolysis. Alternative solvents (e.g., toluene) may reduce side reactions but prolong reaction times.
Q. Which analytical methods are recommended for confirming the structural integrity and purity of this compound?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥98% purity, as validated for structurally related sulfonyl esters like metsulfuron-methyl . Complementary H/C NMR spectroscopy identifies characteristic signals: the sulfonyl group ( ~3.5 ppm for ) and 3-chlorophenyl aromatic protons ( 7.2–7.8 ppm) .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent modulate reactivity in nucleophilic acyl substitution reactions?
- Answer: The electron-withdrawing chlorine atom at the meta position enhances electrophilicity at the β-carbon of the acetate moiety, favoring nucleophilic attack. Steric effects are minimal due to the sulfonyl group’s para orientation relative to chlorine, as observed in analogous triazole-thione syntheses . Computational studies (DFT) correlate this with localized LUMO regions at the sulfonylacetate carbonyl group .
Q. What mechanistic insights explain competing side reactions during sulfonyl-acetate coupling?
- Answer: Competing ester hydrolysis or sulfonate decomposition arises from residual moisture or elevated temperatures. Kinetic studies suggest that reflux conditions () in o-xylene accelerate the desired condensation while minimizing hydrolysis, as demonstrated in related phosphonate ester syntheses . Catalytic acid (e.g., p-TSA) stabilizes intermediates via protonation of the sulfonyl oxygen.
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Answer: Yes. The sulfonylacetate group undergoes cyclocondensation with amines or hydrazines to form triazole-thiones or pyrazolopyrimidines, as shown in syntheses yielding antiviral and pesticidal derivatives. For example, reaction with 3-(3-chlorophenyl)-1H-pyrazol-5-amine produces pyrazolo[1,5-a]pyrimidine scaffolds with demonstrated bioactivity .
Q. How do solvent polarity and proticity influence the stability of this compound in storage?
- Answer: Non-polar solvents (e.g., o-xylene) enhance stability by reducing nucleophilic attack on the sulfonyl group. Accelerated degradation studies show <5% decomposition over 6 months at 4°C in anhydrous conditions, whereas protic solvents (e.g., methanol) promote ester hydrolysis, necessitating desiccated storage .
Methodological Notes
- Synthesis Optimization: Use Schlenk techniques for moisture-sensitive steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Advanced Characterization: Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions () and isotopic patterns. For regioselectivity studies, F NMR (if fluorinated analogs are synthesized) or X-ray crystallography provides definitive structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
